4-[(4-Chloro-1-naphthyl)oxy]aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(4-Chloro-1-naphthyl)oxy]aniline is an organic compound with the molecular formula C16H12ClNO and a molecular weight of 269.73 g/mol . It is primarily used in biochemical research, particularly in the field of proteomics . The compound features a naphthalene ring substituted with a chlorine atom and an aniline group connected via an ether linkage.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-[(4-Chloro-1-naphthyl)oxy]aniline typically involves the reaction of 4-chloro-1-naphthol with aniline under specific conditions. One common method is the nucleophilic aromatic substitution reaction where 4-chloro-1-naphthol reacts with aniline in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide at elevated temperatures .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the compound meets research-grade standards .
Chemical Reactions Analysis
Types of Reactions: 4-[(4-Chloro-1-naphthyl)oxy]aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorine-substituted position.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Bases like sodium hydroxide or potassium carbonate are typically employed in substitution reactions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted aniline derivatives depending on the nucleophile used.
Scientific Research Applications
4-[(4-Chloro-1-naphthyl)oxy]aniline is widely used in scientific research, particularly in:
Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.
Biology: In proteomics research to study protein interactions and functions.
Industry: Used in the synthesis of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-[(4-Chloro-1-naphthyl)oxy]aniline involves its interaction with specific molecular targets. In biochemical assays, it may act as an inhibitor or activator of certain enzymes, affecting their activity and function. The compound’s structure allows it to bind to active sites or allosteric sites on proteins, modulating their activity through conformational changes .
Comparison with Similar Compounds
4-Chloro-1-naphthol: Shares the naphthalene ring and chlorine substitution but lacks the aniline group.
4-Nitroaniline: Contains the aniline group but has a nitro group instead of the naphthyl ether linkage.
4-Chloroaniline: Similar aniline structure with a chlorine substitution but lacks the naphthyl group.
Uniqueness: 4-[(4-Chloro-1-naphthyl)oxy]aniline is unique due to its combination of a naphthalene ring, chlorine substitution, and aniline group connected via an ether linkage. This unique structure allows it to participate in a variety of chemical reactions and makes it a valuable compound in research and industrial applications.
Properties
IUPAC Name |
4-(4-chloronaphthalen-1-yl)oxyaniline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClNO/c17-15-9-10-16(14-4-2-1-3-13(14)15)19-12-7-5-11(18)6-8-12/h1-10H,18H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKDDFKIOAIQYSX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=C2Cl)OC3=CC=C(C=C3)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10531698 |
Source
|
Record name | 4-[(4-Chloronaphthalen-1-yl)oxy]aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10531698 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.72 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
76590-21-1 |
Source
|
Record name | 4-[(4-Chloronaphthalen-1-yl)oxy]aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10531698 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.